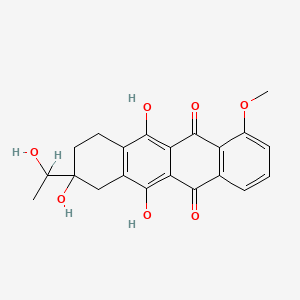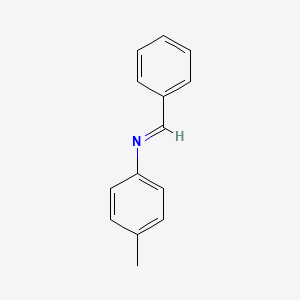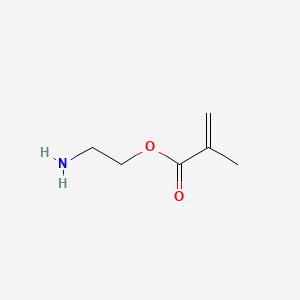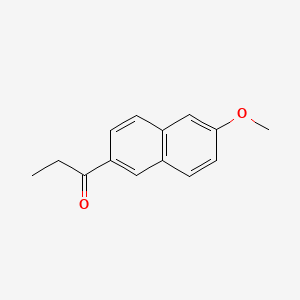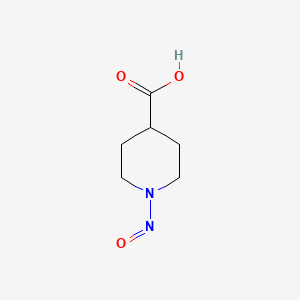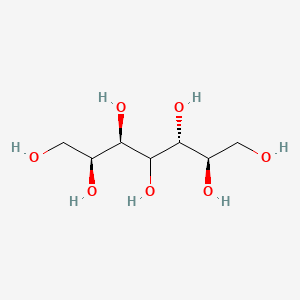
Perseitol
描述
作用机制
七碳醇通过参与各种生化途径发挥作用。 它作为一种相容性溶质,有助于植物在干旱或高盐度等胁迫条件下维持细胞渗透平衡 . 七碳醇也参与碳水化合物代谢,它可以转化为D-甘露庚糖,一种提供能量的化合物 .
生化分析
Biochemical Properties
Perseitol is involved in several biochemical reactions within plants. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is aldose reductase, which catalyzes the reduction of glucose to sorbitol and other sugar alcohols, including this compound. This interaction is crucial for the regulation of osmotic pressure within plant cells. Additionally, this compound is known to interact with transport proteins that facilitate its movement across cell membranes .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In plant cells, this compound acts as an osmoprotectant, helping cells to maintain their turgor pressure under stress conditions. It also affects the expression of genes involved in stress response and metabolic pathways. In animal cells, this compound has been shown to modulate glucose metabolism and may have potential therapeutic effects in managing diabetes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes involved in carbohydrate metabolism, such as aldose reductase. This compound also influences gene expression by acting as a signaling molecule that triggers transcriptional changes in response to environmental stimuli. These molecular interactions are essential for its role in maintaining cellular homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially under high temperatures or acidic conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of stress response pathways and modulation of metabolic flux .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects on glucose metabolism and insulin sensitivity. At high doses, it can lead to adverse effects, including gastrointestinal discomfort and potential toxicity. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving therapeutic benefits without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the polyol pathway, where it is synthesized from glucose via the action of aldose reductase. It also interacts with other enzymes and cofactors involved in carbohydrate metabolism, such as sorbitol dehydrogenase. These interactions influence metabolic flux and the levels of various metabolites within cells .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. In plants, it is transported via the phloem to various tissues, where it accumulates and exerts its osmoprotective effects. In animal cells, this compound is taken up by glucose transporters and distributed to tissues involved in glucose metabolism .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. In plant cells, this compound is primarily localized in the cytoplasm and vacuoles, where it helps to regulate osmotic pressure. It may also be targeted to specific organelles through post-translational modifications or targeting signals. These localization patterns are essential for its role in cellular homeostasis and stress response .
准备方法
合成路线和反应条件
七碳醇可以通过D-甘露庚糖的还原来合成。 还原过程通常涉及在水溶液中使用硼氢化钠(NaBH4)作为还原剂 . 反应在温和条件下进行,通常在室温下进行,以生成七碳醇。
工业生产方法
七碳醇的工业生产尚未得到广泛报道。它可以从鳄梨种子和蜂蜜等天然来源中提取。 提取过程涉及使用高效液相色谱 (HPLC) 从其他化合物中分离和纯化七碳醇 .
化学反应分析
反应类型
七碳醇会发生各种化学反应,包括:
常用试剂和条件
氧化: 溴水通常用作氧化剂。
还原: 水溶液中的硼氢化钠。
取代: 酰氯或卤代烷烃等各种试剂可用于酯化或醚化反应。
形成的主要产物
氧化: 七碳酮
还原: 七碳醇
取代: 七碳醇的酯或醚衍生物
科学研究应用
七碳醇在科学研究中具有多种应用,包括:
相似化合物的比较
类似化合物
D-甘露庚糖: 一种可以被还原形成七碳醇的酮糖.
山梨醇: 另一种具有类似性质但结构构型不同的糖醇。
甘露醇: 一种用作甜味剂和药物的糖醇,其化学结构和性质与七碳醇相似。
七碳醇的独特性
七碳醇的独特性在于它在鳄梨中的特定存在以及它在植物渗透调节和胁迫反应中的作用 . 与其他糖醇不同,七碳醇在自然界中的分布并不广泛,使其成为研究和工业应用的独特化合物。
属性
IUPAC Name |
(2S,3R,5R,6R)-heptane-1,2,3,4,5,6,7-heptol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h3-14H,1-2H2/t3-,4+,5-,6-,7?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQKEKGBFMQTML-RYRJNEICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H](C([C@@H]([C@H](CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
527-06-0 | |
| Record name | Perseitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-glycero-D-galacto-heptitol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.643 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERSEITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/565PO82AT6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


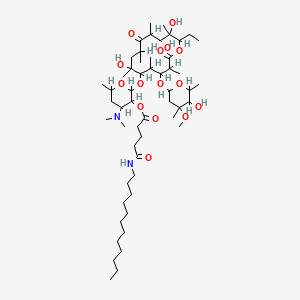
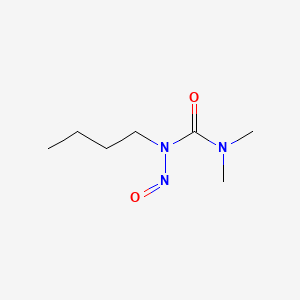
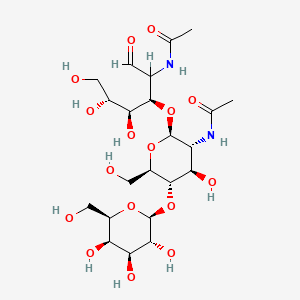
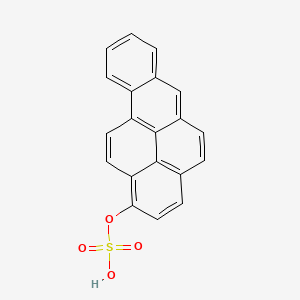
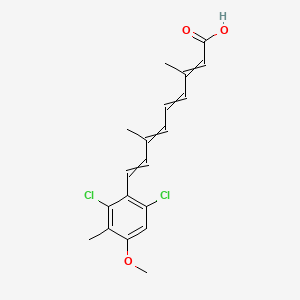
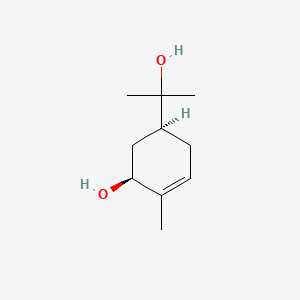
![N-methyl-2-[[4-methyl-5-[(4-nitrophenoxy)methyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1196703.png)
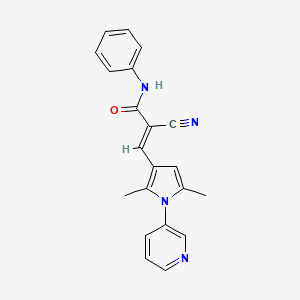
![(4Z)-2-(1,3-benzodioxol-5-yl)-4-[(dimethylamino)methylidene]-1,3-oxazol-5(4H)-one](/img/structure/B1196708.png)
